2-bromo-5-(difluoromethoxy)pyrazine
Description
2-Bromo-5-(difluoromethoxy)pyrazine is a halogenated pyrazine derivative characterized by a bromine atom at the 2-position and a difluoromethoxy group (-OCF₂H) at the 5-position of the pyrazine ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of bromine (a heavy halogen) and the difluoromethoxy substituent. These groups influence reactivity, stability, and intermolecular interactions, making the compound a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials .
Properties
CAS No. |
1261768-93-7 |
|---|---|
Molecular Formula |
C5H3BrF2N2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(difluoromethoxy)pyrazine typically involves the bromination of 5-(difluoromethoxy)pyrazine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(difluoromethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-5-(difluoromethoxy)pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-(difluoromethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between 2-bromo-5-(difluoromethoxy)pyrazine and related compounds:
Key Observations :
Physicochemical and Electronic Properties
- Electron Affinity : Trifluoromethoxy and trifluoromethylsulfanyl groups lower LUMO levels (-3.78 eV in fused-ring pyrazines), enhancing n-type semiconductor performance in OFETs. Difluoromethoxy derivatives exhibit intermediate electron-withdrawing effects .
- Solubility : Difluoromethoxy improves aqueous solubility compared to trifluoromethoxy, making it preferable in pharmaceutical formulations .
- Thermal Stability : Brominated pyrazines exhibit higher thermal stability (decomposition >200°C) than chlorinated analogues due to stronger C-Br bonds .
Research Findings and Data Tables
Table 1: Comparative Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
